molecular formula C14H16O B14744304 2-Benzyl-3-methylcyclohex-2-en-1-one CAS No. 5134-46-3

2-Benzyl-3-methylcyclohex-2-en-1-one

Cat. No.: B14744304
CAS No.: 5134-46-3
M. Wt: 200.28 g/mol
InChI Key: XCZNNIXSFLASLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-methylcyclohex-2-en-1-one (CAS No. 5134-46-3) is a substituted cyclohexenone derivative with the molecular formula C₁₄H₁₆O and a molecular weight of 200.28 g/mol . Structurally, it features a cyclohexenone ring (a six-membered cyclic ketone with one double bond) substituted at the 2-position with a benzyl group (C₆H₅CH₂-) and at the 3-position with a methyl group (-CH₃). Synonyms include DTXSID90569176 and Q82456271 (Wikidata identifier) .

Properties

CAS No.

5134-46-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-benzyl-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

XCZNNIXSFLASLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with alcohol groups.
  • Substituted derivatives with different functional groups replacing the benzyl or methyl groups.

Scientific Research Applications

2-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzyl and methyl groups can influence its reactivity and binding affinity to different targets. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5)

  • Molecular Formula: C₁₃H₁₅NO
  • Molecular Weight : 201.27 g/mol
  • Key Differences: The 3-position substituent is a benzylamino group (-NH-CH₂C₆H₅) instead of a methyl group. The amino group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the non-polar methyl group in 2-benzyl-3-methylcyclohex-2-en-1-one. Applications: Likely used in pharmaceutical intermediates due to the amine functionality, which is common in bioactive molecules. Safety data indicate precautions for inhalation and skin contact .

2-Methylcyclohexanone (CAS 583-60-8)

  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Key Differences: Lacks both benzyl and methyl substituents on the cyclohexenone ring. Simpler structure with lower molecular weight and reduced steric hindrance. Applications: Widely used as a solvent or fragrance component. The absence of bulky groups enhances volatility compared to this compound.

(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one

  • Structure: Features a thiazolidinone ring fused to a cyclohexenyl-imino group and a benzyl substituent .
  • The imino group (-NH-) and sulfur atom differentiate its reactivity from the ketone-dominated chemistry of this compound.

Data Table: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 5134-46-3 C₁₄H₁₆O 200.28 2-benzyl, 3-methyl
3-(Benzylamino)cyclohex-2-en-1-one 41609-04-5 C₁₃H₁₅NO 201.27 3-benzylamino
2-Methylcyclohexanone 583-60-8 C₇H₁₂O 112.17 2-methyl
(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one Not provided C₂₂H₂₂N₂OS 362.49 Thiazolidinone, imino, benzyl, phenyl

Research Findings and Functional Insights

  • Substituent Effects: The benzyl group in this compound increases lipophilicity, making it less water-soluble than 2-methylcyclohexanone . Methyl vs. Amino Groups: The methyl substituent in the target compound reduces polarity compared to the amino group in 3-(benzylamino)cyclohex-2-en-1-one, favoring interactions with hydrophobic environments .
  • Synthetic Utility: Cyclohexenones with benzyl groups are often intermediates in the synthesis of steroids or terpenoids. The methyl group at the 3-position may stabilize the enone system via hyperconjugation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.